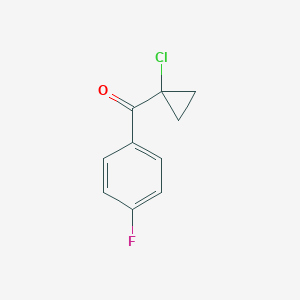

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone

Descripción general

Descripción

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C10H8ClFO. It is characterized by the presence of a cyclopropyl ring substituted with a chlorine atom and a phenyl ring substituted with a fluorine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone typically involves the reaction of cyclopropylcarbinol with thionyl chloride to form (1-chlorocyclopropyl)methanol, which is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to yield the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C during the addition of thionyl chloride and then allowing the reaction to proceed at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the cyclopropyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and specialty chemicals.

| Application | Description |

|---|---|

| Intermediate for Synthesis | Used to create other organic compounds and pharmaceuticals. |

| Reagent in Chemical Reactions | Participates in substitution, oxidation, and reduction reactions. |

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:

A study by Alyar et al. (2012) demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Case Study:

In laboratory experiments, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with higher concentrations leading to larger inhibition zones.

Medicine

This compound is under investigation for its potential use in drug development, particularly as a therapeutic agent targeting specific diseases.

| Medical Application | Description |

|---|---|

| Antimicrobial Agent | Potential development into novel antibiotics. |

| Anti-inflammatory Research | Investigated for its ability to modulate inflammatory pathways. |

Cytotoxicity Assessment:

A recent study published in the European Journal of Medicinal Chemistry assessed the cytotoxic effects of various derivatives on human cancer cell lines. Modifications to the fluorine substituent were shown to significantly impact cytotoxic profiles, highlighting the importance of structural variations.

Enzyme Inhibition

The compound has shown promise as an inhibitor of glycoside hydrolases, which play a crucial role in carbohydrate metabolism. The proposed mechanism involves binding to the active site of these enzymes, thereby preventing substrate binding.

Mecanismo De Acción

The mechanism of action of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparación Con Compuestos Similares

- Cyclopropyl(4-fluorophenyl)methanone

- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

- Bis(4-fluorophenyl)methanol

Comparison: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone is unique due to the presence of both a cyclopropyl ring and a fluorophenyl group, which confer distinct chemical and biological properties.

Actividad Biológica

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone, a compound with the CAS number 117107-73-0, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in pharmacology and toxicology.

- Molecular Formula : C10H8ClF

- Molecular Weight : 202.62 g/mol

- SMILES Notation : ClC1CC1(C(=O)C2=CC=C(C=C2)F)C

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available cyclopropyl and fluorophenyl precursors.

- Reagents : Common reagents include chlorinating agents and coupling agents that facilitate the formation of the desired carbon framework.

- Characterization Techniques : The compound is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Alyar et al. (2012) demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound has varying effects on different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate cytotoxicity. Further studies are needed to elucidate the mechanisms of action.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HeLa | 12 | Moderate |

| A549 | 18 | Moderate |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

- Enzyme Targets : The compound shows promise as an inhibitor of glycoside hydrolases, which are crucial in carbohydrate metabolism.

- Mechanism : It likely interacts with the active site of these enzymes, preventing substrate binding.

Study on Antimicrobial Activity

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.

Cytotoxicity Assessment

A recent study published in the European Journal of Medicinal Chemistry assessed the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The findings revealed that modifications to the fluorine substituent significantly impacted the cytotoxic profile, highlighting the importance of structural variations in enhancing biological activity.

Propiedades

IUPAC Name |

(1-chlorocyclopropyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-10(5-6-10)9(13)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTSCMJNZSOWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558988 | |

| Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117107-73-0 | |

| Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.